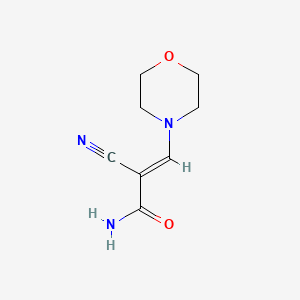

2-Cyano-3-morpholinoacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-morpholin-4-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCXVWITGBXLG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659212 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25229-97-4 | |

| Record name | 2-cyano-3-morpholinoacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-3-morpholinoacrylamide: Properties, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Covalent Modifier

2-Cyano-3-morpholinoacrylamide is a small molecule that has garnered significant interest within the scientific community, particularly in the fields of chemical biology and drug discovery. Its unique chemical architecture, featuring an electron-deficient α,β-unsaturated system, positions it as a potent covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the fundamental properties, mechanism of action, and practical applications of this compound, offering valuable insights for researchers and drug development professionals.

At its core, this compound belongs to the class of 2-cyano-3-acrylamide derivatives. These compounds are recognized for their ability to engage in Michael addition reactions with nucleophilic residues on proteins, most notably the thiol group of cysteine. This capacity for covalent bond formation can lead to irreversible or reversible inhibition of enzyme activity, making them valuable tools for probing protein function and for the development of targeted therapeutics. The morpholine moiety, a common heterocycle in medicinal chemistry, can influence the compound's physicochemical properties, such as solubility and metabolic stability, and may also contribute to its target-binding affinity.[1]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in biological systems and inform decisions regarding formulation, delivery, and experimental design.

| Property | Value | Reference |

| CAS Number | 25229-97-4 | [2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [2] |

| Molecular Weight | 181.19 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 173-175 °C | |

| Density | 1.342 g/cm³ | [5] |

| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and DMF. | |

| SMILES | O=C(N)C(=CN1CCOCC1)C#N | [2] |

| InChI | InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12) | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound, in this case, 2-cyanoacetamide, with an appropriate electrophile. A plausible synthetic route involves the reaction of 2-cyanoacetamide with a morpholine-containing vinyl ether or a similar reactive species.[6]

A general procedure for the synthesis of related 2-cyano-3-(substituted)acrylamide derivatives involves the condensation of an aldehyde with 2-cyanoacetamide in the presence of a basic catalyst, such as piperidine or an inorganic base, in a suitable solvent like ethanol.[4][7]

Exemplary Synthetic Protocol (based on analogous reactions):

Reaction:

A conceptual schematic of the Knoevenagel condensation for the synthesis of this compound.

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of morpholine-4-carbaldehyde and 2-cyanoacetamide in ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine, to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action: A Covalent Dance with Cellular Targets

The primary mechanism of action of this compound and its analogs revolves around their ability to act as covalent inhibitors.[8] The electrophilic nature of the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by amino acid residues on target proteins, particularly the highly nucleophilic thiol group of cysteine.[9] This interaction can be either reversible or irreversible, depending on the specific electronic properties of the acrylamide and the local environment of the target cysteine.

Targeting the Ubiquitin-Proteasome System: The Role of Deubiquitinase Inhibition

A significant body of evidence points towards the ubiquitin-proteasome system as a key target for 2-cyano-3-acrylamide derivatives.[10] Specifically, these compounds have been shown to inhibit deubiquitinases (DUBs), a family of enzymes responsible for removing ubiquitin from proteins, thereby regulating a vast array of cellular processes.[10][11]

The inhibition of DUBs by this compound and its analogs can have profound downstream effects on cellular signaling pathways. By preventing the removal of ubiquitin from target proteins, these inhibitors can lead to the accumulation of polyubiquitinated proteins, which can, in turn, alter protein stability, localization, and activity. This modulation of the ubiquitin landscape can impact critical cellular functions, including inflammatory responses and cell survival.[10][11]

A study investigating a library of 2-cyano-3-acrylamide small molecules identified a compound, designated C6, with potent anti-infective activity against intracellular pathogens.[11] This activity was attributed to the compound's ability to inhibit DUBs in both human and murine cells, highlighting the therapeutic potential of this chemical scaffold.[10][11]

Mechanism of DUB inhibition by this compound.

Modulation of Key Signaling Pathways

The inhibition of DUBs and other potential targets by 2-cyano-3-acrylamide derivatives can lead to the modulation of critical intracellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are central regulators of inflammation, cell proliferation, and survival.

-

NF-κB Signaling: The NF-κB pathway is a key regulator of the inflammatory response.[12] Its activation is tightly controlled by ubiquitination. By inhibiting DUBs that regulate NF-κB signaling components, 2-cyano-3-acrylamide derivatives can suppress the activation of this pathway, leading to anti-inflammatory effects.[11]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses.[13] Dysregulation of this pathway is a hallmark of many diseases, including cancer.[14] Some 2-cyanoacrylamide derivatives have been shown to inhibit kinases within the MAPK cascade, such as TAK1, thereby interfering with downstream signaling events.[15][16]

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a starting point for researchers wishing to investigate the biological activities of this compound.

In-Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol is a generalized procedure and may require optimization for specific DUBs and substrates.

Objective: To determine the inhibitory activity of this compound against a specific deubiquitinase.

Materials:

-

Purified recombinant DUB enzyme

-

Fluorogenic or colorimetric DUB substrate (e.g., ubiquitin-AMC, di-ubiquitin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate (black or clear, depending on the detection method)

-

Plate reader capable of fluorescence or absorbance measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add the DUB enzyme and the diluted inhibitor solutions. Include a control with DMSO only. Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for covalent modification.

-

Substrate Addition: Initiate the reaction by adding the DUB substrate to each well.

-

Signal Detection: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Workflow for an in-vitro DUB inhibition assay.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Signal Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-cyano-3-acrylamide derivatives is highly dependent on their chemical structure. The morpholine ring in this compound is considered a "privileged structure" in medicinal chemistry, often contributing to improved pharmacokinetic properties and target engagement.[1][2] Studies on related morpholine-containing compounds have shown that this moiety can enhance potency and provide desirable drug-like characteristics.[1][17]

The core 2-cyanoacrylamide "warhead" is crucial for the covalent interaction with target proteins.[8] Modifications to the substituent at the 3-position can significantly impact the compound's reactivity, selectivity, and overall biological profile. For instance, in a study of 2-cyano-3-acrylamide DUB inhibitors, variations in the substituent at this position led to differences in anti-infective efficacy and toxicity.[11]

Applications and Future Directions

The unique properties of this compound and its analogs make them valuable tools and potential therapeutic leads in several areas:

-

Chemical Probes: These compounds can be used as chemical probes to identify and validate novel drug targets, particularly within the DUB family and other enzyme classes with reactive cysteine residues.

-

Drug Discovery: The 2-cyano-3-acrylamide scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including infectious diseases, inflammatory disorders, and cancer.[11][15]

-

Basic Research: As selective inhibitors, these molecules can be used to dissect the roles of specific enzymes and signaling pathways in various biological processes.

Future research in this area will likely focus on several key aspects:

-

Target Identification and Selectivity Profiling: A comprehensive understanding of the full range of cellular targets for this compound and its analogs is crucial for their development as selective therapeutic agents.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will be needed to optimize the drug-like properties of this compound class, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Elucidation of Downstream Signaling Effects: Detailed studies are required to fully understand the complex cellular consequences of inhibiting the targets of these compounds, which will provide a more complete picture of their therapeutic potential and potential side effects.

Conclusion

This compound is a fascinating and versatile molecule with significant potential in both basic research and drug discovery. Its ability to act as a covalent inhibitor, particularly of deubiquitinases, opens up new avenues for therapeutic intervention in a variety of diseases. This in-depth technical guide has provided a comprehensive overview of its basic properties, synthesis, mechanism of action, and experimental applications. As our understanding of the intricate roles of its cellular targets continues to grow, so too will the potential for harnessing the power of this promising chemical entity.

References

-

Raudales, R., Forrest, J. C., & O'Riordan, M. X. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6646–6656. [Link]

-

(2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. ResearchGate. [Link]

-

Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

-

Bavetsias, V., & Crumpler, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2135-2178. [Link]

-

Ioniță, P., & Cîrciumaru, A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6549. [Link]

-

Li, Y., et al. (2024). Deubiquitinases as novel therapeutic targets for diseases. Journal of Cellular and Molecular Medicine. [Link]

-

Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1856-1866. [Link]

-

Lee, J. H., & Lee, M. J. (2020). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 21(18), 6683. [Link]

-

Freedman, R. A., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 834571. [Link]

-

Kamel, B. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1398. [Link]

- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1975). U.S. Patent No. 3,864,341. U.S.

-

Wang, D., et al. (2022). Deubiquitinating enzymes: Key regulators of ferroptosis and pyroptosis and novel targets for cancer intervention. Cell Death & Disease, 13(1), 1-15. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91341, 2-Cyano-3-(4-morpholinyl)-2-propenamide. Retrieved January 24, 2026, from [Link].

-

Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ResearchGate. [Link]

-

Li, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(15), 4913. [Link]

-

Ali, M. A., et al. (2022). Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling. Cancers, 14(19), 4887. [Link]

-

van der Werf, I. M., et al. (2019). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Anti-proliferative Activity in Cancer Cells. bioRxiv. [Link]

-

Xia, Y., et al. (2018). NF-κB in inflammation and cancer. Journal of Inflammation Research, 11, 49-56. [Link]

-

Kamel, B. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [Link]

-

Kadasi, S. (2023, August 2). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES [Video]. YouTube. [Link]

-

Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2014). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. Frontiers in Pharmacology, 14, 1269395. [Link]

-

De, U., & Tyler, J. K. (2019). In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones. Journal of Visualized Experiments, (149), e59939. [Link]

-

Vartabedian, V. F., et al. (2022). Development of an Acrylamide-Based Inhibitor of Protein S-Acylation. ACS Chemical Biology, 17(2), 308-316. [Link]

-

Chen, R. E., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1311-1340. [Link]

-

Goel, V. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYANO AND 3-CYANO-4-METHYL COUMARINS. Der Pharma Chemica, 4(6), 2393-2395. [Link]

-

Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

-

Davis, M. I., & Simeonov, A. (2015). Ubiquitin-Specific Proteases as Druggable Targets. Drug Target Review, 2(3), 60-64. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 6. US3864341A - 3-Morpholino-2-cyanoacrylamide - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Development of an Acrylamide-Based Inhibitor of Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 15. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

An In-Depth Technical Guide to 2-Cyano-3-morpholinoacrylamide: A Versatile Intermediate and Potential Bioactive Scaffold

Abstract

This technical guide provides a comprehensive chemical and biological profile of 2-Cyano-3-morpholinoacrylamide (CAS No. 25229-97-4), a versatile organic compound with significant applications in both pharmaceutical synthesis and biomedical research. Initially recognized as a key intermediate in the manufacturing of the gout therapeutic, Allopurinol, recent investigations into the broader class of 2-cyano-3-acrylamide derivatives have unveiled their potential as potent modulators of cellular signaling pathways, particularly as inhibitors of deubiquitinating enzymes (DUBs). This document will detail the compound's physicochemical properties, provide a robust synthesis protocol, explore its established role in drug manufacturing, and delve into its emerging biological activities. Furthermore, this guide will present detailed experimental protocols for the characterization of its potential enzymatic and cellular effects, offering a valuable resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

This compound is a light yellow crystalline powder.[1] Its molecular structure, featuring a reactive acrylamide moiety, a cyano group, and a morpholine ring, underpins its utility as both a synthetic building block and a potential bioactive agent. The electron-withdrawing nature of the cyano and acrylamide groups makes the β-carbon of the double bond susceptible to nucleophilic attack, a key feature in its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25229-97-4 | [2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| IUPAC Name | 2-cyano-3-morpholin-4-ylprop-2-enamide | [2] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 173-177 °C | [1] |

| Boiling Point | 396.1 °C at 760 mmHg | [1] |

| Density | 1.342 g/cm³ | [1] |

| Solubility | Soluble in polar organic solvents. | |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Phrases | S26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection) | [1] |

Synthesis and Manufacturing

The primary application of this compound is as a crucial intermediate in the synthesis of Allopurinol, a xanthine oxidase inhibitor.[3][4] The synthesis of this compound is a well-established process, typically achieved through a one-pot reaction.[4]

Synthesis Protocol: Laboratory Scale

This protocol is adapted from established patent literature and is suitable for laboratory-scale synthesis.[5][6]

Materials:

-

Cyanoacetamide

-

Triethylorthoformate

-

Morpholine

-

Acetonitrile (solvent)

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (63 g), triethylorthoformate (134 g), morpholine (82.5 g), and acetonitrile (37.5 ml).[5][6]

-

Heat the stirred mixture to reflux. The initial reflux temperature will be approximately 117 °C and will gradually decrease to around 82 °C as the reaction proceeds.[5]

-

After the reflux period, cool the reaction mixture to 30 °C. A heavy crystalline precipitate will form.[5][6]

-

Collect the precipitate by vacuum filtration and wash the crystalline solid with two 75 ml portions of ethanol.[5][6]

-

Dry the product in vacuo at 30 °C to yield this compound.[5][6]

Expected Yield: Approximately 82% (111 g).[5][6] Expected Melting Point: 173-175 °C.[5][6]

Industrial Scale Synthesis Workflow

The industrial synthesis follows a similar principle but is optimized for large-scale production, often with automated controls for temperature and reagent addition.

Role in Allopurinol Synthesis

This compound serves as a pivotal precursor in a multi-step synthesis of Allopurinol.[3][4] The process involves the cyclization of the acrylamide derivative with hydrazine to form a pyrazole intermediate, which is then converted to Allopurinol.[3][4]

Allopurinol Synthesis Protocol Overview

-

Formation of 3-Aminopyrazole-4-carboxamide: this compound is reacted with hydrazine hydrate in water. The mixture is heated, and upon completion, the pH is adjusted with sulfuric acid to precipitate the pyrazole intermediate as its hemisulphate salt.[3]

-

Cyclization to Allopurinol: The isolated 3-aminopyrazole-4-carboxamide hemisulphate is then heated in formamide to induce cyclization and form 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol).[3]

Emerging Biological Activity: Deubiquitinase (DUB) Inhibition

Beyond its role in synthesis, the 2-cyano-3-acrylamide chemical scaffold has garnered significant interest for its biological activity. Research has demonstrated that compounds with this moiety can act as inhibitors of deubiquitinating enzymes (DUBs).[7][8] DUBs are a large family of proteases that cleave ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, cell signaling, and immune responses.[7][8]

Mechanism of Action

The proposed mechanism of DUB inhibition by 2-cyano-3-acrylamide compounds involves the Michael addition of a catalytic cysteine residue in the DUB active site to the electron-deficient β-carbon of the acrylamide. This forms a covalent bond, leading to the inactivation of the enzyme. The reversibility of this bond can be tuned by modifying the substituents on the acrylamide.[9]

Potential Therapeutic Applications

The inhibition of specific DUBs is a promising strategy for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[7][8] The 2-cyano-3-acrylamide scaffold has been explored for its anti-infective properties, with derivatives showing efficacy against intracellular pathogens like Listeria monocytogenes and murine norovirus in macrophage models.[7][8] This anti-infective activity is thought to be mediated by the modulation of host immune responses through DUB inhibition.[7][8]

Experimental Protocols for Biological Characterization

For researchers investigating the biological effects of this compound or its derivatives, the following experimental protocols provide a starting point for characterizing its activity.

In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol describes a high-throughput screening method to identify and characterize DUB inhibitors.[10]

Materials:

-

Purified recombinant DUB enzyme (e.g., USP14)

-

Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black microplates

-

Plate reader with fluorescence detection (Ex/Em: 355/460 nm)

-

This compound stock solution in DMSO

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the DUB enzyme to each well.

-

Add the serially diluted compound to the wells and pre-incubate for 30-45 minutes at room temperature.[10]

-

Initiate the reaction by adding Ub-AMC to each well to a final concentration of 0.8 µM.[10]

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30-45 minutes using a plate reader.[10]

-

Calculate the rate of Ub-AMC hydrolysis and determine the IC₅₀ value for the compound.

Cellular Viability Assay

It is crucial to assess the cytotoxicity of the compound to distinguish between specific biological effects and general toxicity.

Materials:

-

Mammalian cell line (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

WST-1 or MTT reagent

-

96-well cell culture plates

-

This compound stock solution in DMSO

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24 or 48 hours) at 37 °C in a CO₂ incubator.

-

Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[11]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Anti-Infective Activity Assay (Intracellular Pathogen Model)

This protocol outlines a general method to assess the compound's ability to inhibit the replication of an intracellular pathogen.[11]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Intracellular pathogen (e.g., Listeria monocytogenes or murine norovirus)

-

Complete cell culture medium

-

Gentamicin (for bacterial assays)

-

Lysis buffer

-

Appropriate reagents for pathogen quantification (e.g., agar plates for CFU counting or TCID₅₀ assay for viruses)

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound or a vehicle control for 30 minutes.[11]

-

Infect the cells with the pathogen at a specific multiplicity of infection (MOI) for a defined period (e.g., 30 minutes).[11]

-

For bacterial infections, wash the cells and add a medium containing gentamicin to kill extracellular bacteria. For viral infections, wash the cells to remove the inoculum.

-

Incubate the infected cells for a period that allows for pathogen replication (e.g., 8 hours).

-

Lyse the cells to release the intracellular pathogens.

-

Quantify the number of viable pathogens using an appropriate method (e.g., plating serial dilutions of the lysate on agar for CFU counting).

-

Compare the pathogen load in compound-treated cells to the vehicle control.

Conclusion and Future Directions

This compound is a compound of significant interest due to its dual role as a key synthetic intermediate and a potential lead structure for the development of novel therapeutics. Its established use in the synthesis of Allopurinol highlights its importance in the pharmaceutical industry. The emerging understanding of the 2-cyano-3-acrylamide scaffold as a potent inhibitor of deubiquitinating enzymes opens up exciting avenues for research in oncology, immunology, and infectious diseases.

Future research should focus on identifying the specific DUBs targeted by this compound and elucidating the downstream cellular consequences of their inhibition. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of more potent and selective DUB inhibitors with improved pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule.

References

- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1975). U.S. Patent No. 3,864,341. Washington, DC: U.S.

- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). U.S. Patent No. 3,682,957. Washington, DC: U.S.

-

Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 4(4), 269-282. [Link]

-

Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6647-6657. [Link]

-

PubChem. (n.d.). 2-Cyano-3-(4-morpholinyl)-2-propenamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, B. H., & Finley, D. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current protocols in chemical biology, 4(4), 269–282. [Link]

-

Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6647-6657. [Link]

-

Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6647–6657. [Link]

- Cresswell, R. M., Mentha, J. W., & Seaman, R. (1979). U.S. Patent No. 4,146,713. Washington, DC: U.S.

-

Deubiquitinating (DUB) assay protocol. (n.d.). Retrieved from [Link]

-

Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). United States Patent No. 3,682,957. [Link]

-

Chan, G. N., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Communications, 14(1), 1-15. [Link]

-

AMSBIO. (n.d.). Deubiquitinating (DUBs) Activity Assay Kits. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

-

Chowdhury, M. R., et al. (2023). Targeting deubiquitinating enzymes (DUBs) and ubiquitin pathway modulators to enhance host defense against bacterial infections. Frontiers in Immunology, 14, 1243033. [Link]

-

UbiQ protocol P003 _ DUB bioluminescence assay. (2012). [Link]

-

Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). United States Patent No. 3,682,957. [Link]

-

Kim, D., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1851. [Link]

-

Di Giacomo, S. L., et al. (2019). Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Cyano-3-(4-morpholinyl)-2-propenamide | C8H11N3O2 | CID 91341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3864341A - 3-Morpholino-2-cyanoacrylamide - Google Patents [patents.google.com]

- 4. US3682957A - Method of preparing morpholino cyano-acrylamides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

A Technical Guide to the Solubility and Stability of 2-Cyano-3-morpholinoacrylamide

Executive Summary

2-Cyano-3-morpholinoacrylamide (CAS No. 25229-97-4) is a substituted acrylamide notable as a key intermediate in the synthesis of therapeutic agents such as Allopurinol.[1] The successful application of this compound in synthetic chemistry and its potential consideration in drug development pipelines necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and chemical stability of this compound. We synthesize predictive data based on its chemical structure with field-proven, standardized methodologies for empirical characterization. This document details step-by-step protocols for determining kinetic and thermodynamic solubility, conducting forced degradation studies in accordance with ICH guidelines, and establishing a long-term stability profile. The insights and methodologies presented herein are designed to equip researchers, chemists, and drug development professionals with the critical knowledge required for the effective handling, formulation, and application of this compound.

Physicochemical Profile and Structural Analysis

The behavior of this compound in various environments is dictated by its unique molecular structure, which combines features that influence both solubility and reactivity.

Structural Features:

-

Morpholine Ring: This saturated heterocycle is a well-known pharmacophore used to enhance metabolic stability and, critically, to improve aqueous solubility and overall pharmacokinetic profiles.[2][3][4]

-

Acrylamide Core: The electron-withdrawing cyano and amide groups activate the carbon-carbon double bond, making it susceptible to nucleophilic attack (Michael addition). The amide group itself can undergo hydrolysis under certain pH conditions.[5]

-

Cyano Group (-C≡N): This group contributes to the molecule's polarity and is also susceptible to hydrolysis, typically under more vigorous conditions than the amide.

-

Primary Amide (-CONH2): Acts as both a hydrogen bond donor and acceptor, contributing to potential aqueous solubility.[6]

These features suggest a compound that is likely water-soluble but possesses specific chemical liabilities that must be characterized. A summary of its known and predicted properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 25229-97-4 | [6] |

| Molecular Formula | C₈H₁₁N₃O₂ | [6][7] |

| Molecular Weight | 181.19 g/mol | [6][7] |

| Appearance | White to colorless white crystal solid (at room temp) | [8] |

| Melting Point | 173-177 °C | [9][10] |

| Predicted pKa | 12.73 ± 0.50 | [10] |

| Predicted XLogP3-AA | -0.9 | [6] |

| Topological Polar Surface Area | 79.4 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 |[6] |

The negative XLogP3 value strongly indicates that the compound is hydrophilic and should exhibit favorable aqueous solubility.[6]

Aqueous Solubility Assessment

Determining the aqueous solubility is a cornerstone of preclinical development, influencing everything from reaction quenching to bioavailability. We present a two-tiered approach, beginning with a rapid kinetic screen followed by the gold-standard thermodynamic equilibrium measurement.

Experimental Workflow for Solubility Determination

The following workflow provides a logical progression for characterizing the solubility of a novel compound.

Caption: Predicted degradation pathways for the target compound.

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and developing stability-indicating analytical methods. [11]The protocols below are based on the ICH Q1A(R2) guideline. [12] Causality & Self-Validation: This protocol is a self-validating system. By intentionally stressing the molecule under various conditions, we can confirm that our chosen analytical method (e.g., HPLC-UV) is capable of separating the intact parent compound from any new peaks that arise (degradants), thus proving its "stability-indicating" nature.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N HCl. Heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 30% hydrogen peroxide to the sample solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80 °C for 72 hours. Also, heat the solution at 60 °C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points & Quenching: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the parent compound.

Protocol 4: Long-Term Stability Study (ICH Conditions)

This protocol establishes the re-test period or shelf life under standard storage conditions. [13] Methodology:

-

Sample Packaging: Store an adequate amount of solid this compound in containers that simulate the proposed bulk storage containers.

-

Storage Conditions: Place the samples in validated stability chambers set to the following ICH conditions. [12][14] * Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples for analysis at specified time points.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months. [12]4. Analysis: At each time point, test the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

-

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is critical. The method must be able to quantify the parent compound and separate it from all process impurities and potential degradation products.

Typical Starting Parameters:

-

Column: C18 reverse-phase column (e.g., Waters Xbridge C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of the compound.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Handling and Storage Recommendations

Based on the available safety data and chemical principles, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]This minimizes exposure to atmospheric moisture which could initiate hydrolysis over long periods.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [9]These materials can initiate vigorous and potentially hazardous reactions.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles to prevent skin and eye contact. [7]Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust. [7]

Conclusion

This compound is a hydrophilic compound with predictable aqueous solubility. Its chemical stability is governed by the reactivity of its activated acrylamide core, which is susceptible to hydrolysis and Michael addition. The systematic application of the kinetic, thermodynamic, and stability-indicating protocols detailed in this guide is essential for any research or development program utilizing this compound. This empirical data will de-risk synthetic routes, inform formulation strategies, and ensure the quality and consistency of the material throughout its lifecycle.

References

-

This compound | CAS#:25229-97-4. (n.d.). Chemsrc. Retrieved January 24, 2026, from [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1018. Available at: [Link]

-

2-Cyano-3-(4-morpholinyl)-2-propenamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

- Hitchings, G. H., & Elion, G. B. (1975). U.S. Patent No. 3,864,341. U.S. Patent and Trademark Office.

-

Gafar, A. A., Khayat, M. E., Abdul Rahim, M. B. H., & Shukor, M. Y. (2017). Acrylamide Toxicity and Its Biodegradation. Bioremediation Science and Technology Research, 5(2), 8-12. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 24, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved January 24, 2026, from [Link]

-

S. P., & K. S. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-24. Available at: [Link]

-

Smith, K. J., & Bergbreiter, D. E. (2018). Some Aspects of the Properties and Degradation of Polyacrylamides. Chemical Reviews, 118(1), 314-343. Available at: [Link]

-

Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2715-2736. Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved January 24, 2026, from [Link]

-

Shukor, Y., et al. (2017). Acrylamide Toxicity and Its Biodegradation. ResearchGate. Available at: [Link]

-

Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved January 24, 2026, from [Link]

-

Wang, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2665. Available at: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemistrySelect. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). In-Pharma Technologist. Available at: [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 24, 2026, from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00811-18. Available at: [Link]

-

2-cyano-3- Morpholinoacrylamide - Cas No: 25229-97-4. (n.d.). Tradeindia. Retrieved January 24, 2026, from [Link]

Sources

- 1. US3864341A - 3-Morpholino-2-cyanoacrylamide - Google Patents [patents.google.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyano-3-(4-morpholinyl)-2-propenamide | C8H11N3O2 | CID 91341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS#:25229-97-4 | Chemsrc [chemsrc.com]

- 10. This compound | 25229-97-4 [chemicalbook.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Official web site : ICH [ich.org]

The Ascendant Trajectory of 2-Cyano-3-morpholinoacrylamide Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Frontiers

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a paradigm of efficiency and innovation. The 2-cyano-3-morpholinoacrylamide core and its analogs have emerged as a compelling example of such a scaffold. Initially explored as a reactive moiety for covalent enzyme inhibition, this class of compounds has demonstrated a remarkable polypharmacology, with derivatives showing potent activity as kinase inhibitors, deubiquitinase modulators, and anti-inflammatory agents. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, multifaceted mechanisms of action, and burgeoning therapeutic potential of this compound derivatives. Drawing upon field-proven insights, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.

I. The Chemistry of Innovation: Synthesis of the this compound Core and its Analogs

The synthetic accessibility of the this compound scaffold is a key contributor to its prominence in drug discovery. The most prevalent and versatile method for its construction is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1][2] This approach offers a straightforward and modular route to a diverse library of analogs, allowing for systematic exploration of the structure-activity relationship (SAR).

Core Synthesis via Knoevenagel Condensation: A Step-by-Step Protocol

The following protocol outlines a general and robust procedure for the synthesis of 2-cyano-3-arylacrylamide derivatives, which can be adapted for the synthesis of the morpholino-containing parent compound.

Reaction Scheme:

Sources

The Morpholino Moiety in 2-Cyano-3-morpholinoacrylamide: A Technical Guide to its Biological Significance

This guide provides an in-depth analysis of the morpholino group's critical role in the biological activity of 2-Cyano-3-morpholinoacrylamide. Moving beyond a simple structural component, we will explore the morpholino moiety as a key modulator of physicochemical properties, target engagement, and pharmacokinetic profiles, positioning it as a "privileged structure" in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction to this compound and the Prominence of the Morpholino Group

This compound is a molecule of interest that combines a reactive 2-cyano-acrylamide scaffold with a morpholine ring. While the acrylamide group often serves as a reactive handle for covalent modification of biological targets, the morpholino group is far from a passive substituent. Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is frequently incorporated into drug candidates to enhance their properties.[1][3][4] Its utility spans from improving aqueous solubility and metabolic stability to directly participating in target binding, thereby increasing potency and selectivity.[1][5][6][7]

This guide will deconstruct the molecule to first understand the biological context of the 2-cyano-acrylamide core and then delve into a detailed examination of the multifaceted contributions of the morpholino group.

The 2-Cyano-Acrylamide Core: A Hub of Bioactivity

The 2-cyano-acrylamide scaffold is a recognized pharmacophore with a range of biological activities, notably as an inhibitor of deubiquitinase enzymes (DUBs).[8][9] DUBs are critical regulators of the ubiquitin-proteasome system, a central signaling pathway in eukaryotic cells, making them attractive targets for therapeutic intervention in diseases like cancer and infectious diseases.[8][9]

Compounds featuring this core have demonstrated anti-infective properties against intracellular pathogens by modulating host cellular processes.[8][9] The electrophilic nature of the acrylamide group allows for covalent bond formation with nucleophilic residues, such as cysteine, in the active sites of target enzymes, leading to irreversible inhibition. The cyano group further enhances this reactivity.

The Morpholino Group: A Multifunctional Modulator

The true significance of the morpholino group in this compound lies in its ability to favorably alter the molecule's overall properties. Its contributions can be categorized into three key areas: physicochemical properties, target interactions, and pharmacokinetics.

Impact on Physicochemical Properties

The morpholine ring imparts a unique and advantageous balance of lipophilic and hydrophilic character to a molecule.[6][7] This is crucial for achieving the desired solubility, permeability, and ultimately, bioavailability.

| Property | Contribution of the Morpholino Group | Rationale |

| Aqueous Solubility | Generally increases solubility.[4] | The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated, improving interaction with water. |

| Lipophilicity | Provides a balance; can be tuned by substitution. | While the heterocyclic ring has some lipophilic character, the heteroatoms introduce polarity. |

| pKa | The nitrogen atom is a weak base (pKa of the conjugate acid is ~8.4).[3][6] | This pKa is close to physiological pH, allowing for a significant proportion of the molecule to be in a neutral, membrane-permeable form while still having sufficient solubility.[6][7] |

Role in Target Engagement and Potency

The morpholino group is not merely a solubilizing agent; it actively participates in interactions within the binding sites of biological targets, such as kinases and other enzymes.[1][10]

-

Hydrogen Bonding: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, which can lead to crucial interactions with hydrogen bond donors (e.g., backbone amides) in a protein's active site.[6][7]

-

Improved Potency and Selectivity: In the context of kinase inhibitors, the morpholino group has been shown to enhance both potency and selectivity.[5][11] For instance, in PI3K/mTOR inhibitors, the morpholino-triazine scaffold is a key feature for achieving dual and potent inhibition.[12] The conformationally flexible chair-like structure of the morpholine ring allows it to act as a scaffold, positioning other functional groups for optimal interactions with the target.[6][7]

Caption: The influence of the morpholino group on ADME properties.

Synergistic Effects in this compound

In this compound, the morpholino group likely works in concert with the cyano-acrylamide core to create a molecule with enhanced drug-like properties. While the cyano-acrylamide portion provides the reactive "warhead" for target inhibition, the morpholino group can be viewed as the "guidance system" and "stabilizer". It likely enhances the solubility and cell permeability of the molecule, allowing it to reach its intracellular target more efficiently. Furthermore, its metabolic stability would contribute to a more sustained therapeutic effect. The potential for the morpholino group to form specific, non-covalent interactions with the target protein could also contribute to the overall potency and selectivity of the compound.

Experimental Protocol: Deubiquitinase (DUB) Inhibition Assay

Given the known activity of the 2-cyano-acrylamide scaffold against DUBs, a representative protocol to assess the inhibitory potential of this compound is provided below.

Objective: To determine the IC50 value of this compound against a specific deubiquitinase enzyme (e.g., USP7).

Materials:

-

Recombinant human DUB enzyme

-

Ubiquitin-rhodamine110 substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., P22077 for USP7)

-

384-well black assay plates

-

Fluorescence plate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation:

-

Add 100 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the DUB enzyme solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control.

-

Add 10 µL of assay buffer to the no-enzyme control wells.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for the compound to interact with the enzyme.

-

Substrate Addition: Add 10 µL of the ubiquitin-rhodamine110 substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every minute for 60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a deubiquitinase (DUB) inhibition assay.

Conclusion

The morpholino group in this compound is a quintessential example of a "privileged structure" in medicinal chemistry. Its significance extends far beyond its simple chemical structure. It acts as a critical modulator of the molecule's physicochemical properties, enhancing solubility and providing a favorable pKa. It likely plays a direct role in target engagement through hydrogen bonding and by acting as a rigid scaffold, thereby improving potency and selectivity. Finally, its inherent metabolic stability contributes to a more favorable pharmacokinetic profile. Understanding these multifaceted roles is essential for the rational design and development of novel therapeutics based on the 2-cyano-acrylamide scaffold.

References

-

Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]

-

G., K. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Papis, M. et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Publishing. [Link]

-

Gene Tools. Functionalizing Morpholino Oligos for Antisense Drug Research and Development. [Link]

-

ResearchGate. (2021). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

-

Gene Tools. Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]

-

Oxford Academic. (2024). Structural insights into the morpholino nucleic acid/RNA duplex using the new XNA builder Ducque in a molecular modeling pipeline. [Link]

-

MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

Wikipedia. Morpholine. [Link]

-

ResearchGate. Contribution of the morpholine scaffold on the activity of.... [Link]

-

Austin Publishing Group. History and Properties of Morpholino Antisense Oligos. [Link]

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2017). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. [Link]

-

ResearchGate. (2017). A review on pharmacological profile of Morpholine derivatives. [Link]

-

PubChem. 2-Cyano-3-(4-morpholinyl)-2-propenamide. [Link]

-

National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

-

ResearchGate. (2017). (PDF) Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. mdpi.com [mdpi.com]

- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step guide to making 2-Cyano-3-morpholinoacrylamide

Application Note & Protocol

A Comprehensive Guide to the Synthesis and Characterization of 2-Cyano-3-morpholinoacrylamide: A Key Intermediate for Pharmaceutical Research

Abstract: This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules, including the gout medication Allopurinol, and is a member of the 2-cyanoacrylamide class of compounds, which are of significant interest in drug development for their potential as covalent inhibitors in anti-inflammatory and anti-infective therapies.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and methods for chemical characterization to ensure the synthesis of a pure, well-characterized final product.

Introduction: The Versatile 2-Cyanoacrylamide Scaffold

The 2-cyanoacrylamide moiety is a prominent structural motif in medicinal chemistry. These compounds are characterized by an electron-deficient double bond, making them effective Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of specific proteins. This mechanism is leveraged in the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

Derivatives of 2-cyanoacrylamide have been investigated for a range of therapeutic applications, including as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1) for inflammatory diseases and as deubiquitinase (DUB) inhibitors for treating infections and cancer.[2][3][4] Specifically, this compound is a well-established precursor in the synthesis of Allopurinol, a xanthine oxidase inhibitor used to treat hyperuricemia and gout.[1] The purity of this intermediate is paramount, as contaminants can carry through to the final active pharmaceutical ingredient (API), potentially causing adverse effects.[1][5]

This application note provides a reliable and reproducible method for synthesizing this compound via a Knoevenagel condensation reaction, complete with characterization data and safety guidelines.

Compound Profile & Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-cyano-3-morpholin-4-ylprop-2-enamide | [6] |

| Synonyms | 3-Morpholino-2-cyanoacrylamide, (E)-2-cyano-3-morpholinoacrylamide | [6][] |

| CAS Number | 25229-97-4 | [8][9] |

| Molecular Formula | C₈H₁₁N₃O₂ | [6][9] |

| Molecular Weight | 181.19 g/mol | [6][9] |

| Appearance | Light yellow crystalline powder | [8] |

| Melting Point | 173-177 °C | [8][9] |

| Boiling Point | ~396.1 °C at 760 mmHg (estimate) | [9] |

| Solubility | Soluble in Dimethylformamide (DMF), sparingly soluble in hot ethanol. | |

| Topological Polar Surface Area | 79.4 Ų | [6] |

The Knoevenagel Condensation: Reaction and Mechanism

The synthesis of this compound is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound (cyanoacetamide) to a carbonyl equivalent, followed by a dehydration step.[10] In this specific protocol, triethyl orthoformate serves as a formic acid equivalent, reacting first with morpholine to form an enamine intermediate, which then condenses with cyanoacetamide.[1]

Overall Reaction Scheme:

The reaction proceeds under mild conditions and is known for its high selectivity, typically affording the thermodynamically more stable E-isomer.[11][12][13]

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the Knoevenagel condensation leading to the target compound.

Caption: Proposed mechanism for the Knoevenagel condensation.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and is designed for robust performance on a laboratory scale.[1]

Materials and Equipment

Reagents & Chemicals:

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| Cyanoacetamide | 107-91-5 | C₃H₄N₂O | ≥99% | Sigma-Aldrich |

| Morpholine | 110-91-8 | C₄H₉NO | ≥99% | Sigma-Aldrich |

| Triethyl Orthoformate | 122-51-0 | C₇H₁₆O₃ | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | Absolute | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous | Sigma-Aldrich |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel (100 mL)

-

Buchner funnel and filter flask assembly

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

NMR spectrometer, Mass spectrometer

Experimental Workflow

The following diagram provides a high-level overview of the synthesis and purification workflow.

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 100 mL dropping funnel. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with the orthoformate.

-

Reagent Charging: Under a gentle stream of nitrogen, charge the flask with cyanoacetamide (e.g., 0.1 mol), morpholine (e.g., 0.1 mol), and 50 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality Note: DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction at an elevated temperature.

-

-

Addition of Orthoformate: Add triethyl orthoformate (e.g., 0.12 mol, a slight excess) to the dropping funnel. Begin stirring the flask contents and add the orthoformate dropwise over a period of 30 minutes. The reaction is often exothermic; maintain the temperature below 40 °C during the addition.

-

Expertise Note: A slow, controlled addition is crucial to manage the initial exotherm and prevent the formation of side products.

-

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes) to observe the consumption of the starting materials.

-

Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water or a mixture of water and diethyl ether while stirring vigorously. A precipitate should form.

-

Causality Note: The product is insoluble in water/ether, causing it to precipitate out of the DMF solution.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) and then with cold ethanol or diethyl ether (2 x 30 mL) to remove residual DMF and unreacted starting materials.

-

Drying and Purification: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from hot ethanol. The expected yield is typically high.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Technique | Expected Results |

| Appearance | Light yellow crystalline solid |

| Melting Point | 173-177 °C (A sharp melting point range indicates high purity) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.5-7.8 (s, 1H, vinyl CH), ~7.2 (br s, 2H, -CONH₂), ~3.6 (t, 4H, -CH₂-O-CH₂-), ~3.4 (t, 4H, -CH₂-N-CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~155 (C-N), ~118 (CN), ~90 (C-CN), ~66 (-CH₂-O-), ~48 (-CH₂-N-) |

| Mass Spec (ESI+) | m/z: 182.09 [M+H]⁺, 204.07 [M+Na]⁺ |

Safety and Handling Precautions

All synthesis steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Hazard Overview: this compound is irritating to the eyes, respiratory system, and skin.[9] It may be harmful if inhaled or swallowed.[9][14]

-

Reactant Hazards:

-

Morpholine: Corrosive and flammable.

-

Triethyl Orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation.

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact.

-

-

Handling: Avoid creating dust.[14] Use a well-ventilated area.[14] Keep away from heat, sparks, and open flames.

-

First Aid:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Applications in Drug Discovery